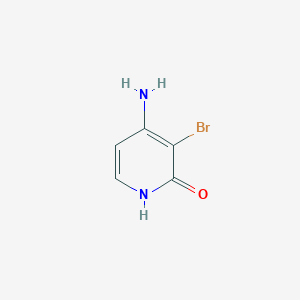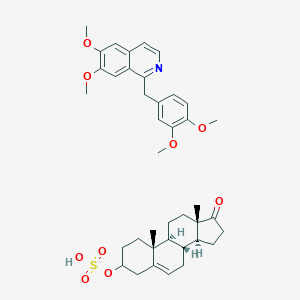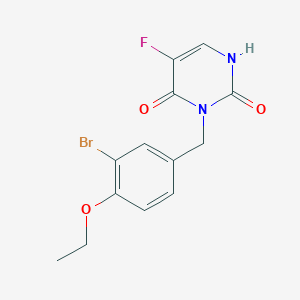
4-ヒドロキシ-3-プロピル安息香酸メチル
概要
説明
Methyl 4-hydroxy-3-propylbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-3-propylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-3-propylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
4-ヒドロキシ-3-プロピル安息香酸メチル: は、非小細胞肺がんの治療薬であるゲフィチニブの合成における前駆体として用いられます。 この化合物は、アルキル化、ニトロ化、還元、環化のステップを含む新規な合成経路における出発物質として役立ち、高い全体収率でゲフィチニブを生成します .
化粧品業界
メチルパラベンとして知られるこの化合物は、化粧品やパーソナルケア製品において広く抗菌剤として使用されています。 防腐剤としての有効性は食品にも及び、より長い保存期間と微生物汚染からの安全性を実現します .
ナノテクノロジー
ナノテクノロジーの分野では、4-ヒドロキシ-3-プロピル安息香酸メチルは、ナノバイオセンサーの開発に関係している可能性があります。これらのセンサーは、DNAメチル化やヒストン修飾などのエピジェネティックな変化を検出するために設計されており、癌の進行と薬剤耐性に重要です。 これらのナノバイオセンサーの感度と特異性は、従来の診断ツールを凌駕し、早期診断と個別化された治療戦略のための新しい道を開きます .
非線形光学用途
4-ヒドロキシ-3-プロピル安息香酸メチルの構造アナログは、非線形光学用途における可能性について研究されています。これらには、周波数変換、レーザー技術、光スイッチング、およびその他の関連技術にとって重要な三次高調波発生が含まれます。 この化合物の誘導体は、有望な非線形光学特性を持つ有機共結晶を成長させるために使用できます .
分析化学
分析化学において、4-ヒドロキシ-3-プロピル安息香酸メチルは、さまざまなクロマトグラフィーおよび分光法において、標準物質または参照物質として使用できます。 その明確に定義された特性により、複雑な分析における校正と方法開発に適しています .
材料科学
この化合物の誘導体は、材料科学、特に特定の特性を持つ新素材の合成においても注目されています。 たとえば、その構造アナログは、高度な用途向けの所望の物理的および化学的特性を持つ有機共結晶を作成するために使用できます .
食品保存
メチルパラベンとして、食品業界で保存料として使用されています。 その抗菌特性は、さまざまな食品製品の腐敗を防ぎ、保存期間を延ばすのに役立ちます .
作用機序
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
生化学分析
Cellular Effects
The effects of Methyl 4-hydroxy-3-propylbenzoate on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-3-propylbenzoate may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-3-propylbenzoate can vary with different dosages in animal models. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 4-hydroxy-3-propylbenzoate may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 4-hydroxy-3-propylbenzoate within cells and tissues are subjects of ongoing research. It may interact with certain transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-3-propylbenzoate and any effects on its activity or function are not fully understood. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)

![ETHYL4-PHENYL-1-[4-[4-(4-PHENYL-3,6-DIHYDRO-2H-PYRIDIN-1-YL)BUTANOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B10605.png)






![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)




